Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

Description

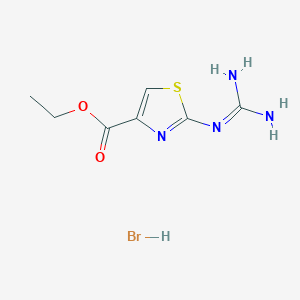

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide (CAS: 231621-74-2) is a thiazole derivative characterized by a carbamimidamido (-NH-C(=NH)-NH₂) substituent at the 2-position of the thiazole ring and an ethyl carboxylate group at the 4-position. Its molecular formula is C₇H₁₁BrN₄O₂S, with a molecular weight of 295.16 g/mol . The compound is typically synthesized via functionalization of the thiazole core, with the hydrobromide salt enhancing its stability and solubility for pharmaceutical or agrochemical applications .

Key structural features include:

Properties

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBLLNBLKAGOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=C(N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide involves multiple steps. One common method includes the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with carbamimidamide in the presence of hydrobromic acid . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamimidamide group (-NH-C(=NH)-NH₂) acts as a nucleophile, facilitating substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., bromoacetophenone) in ethanol at 70°C, forming N-alkylated derivatives. This mirrors the synthesis of related 2-aminothiazole carboxylates, where thiourea derivatives react with α-bromoketones to form thiazole rings .

-

Acylation : Reacts with acyl chlorides (e.g., bromoacetyl chloride) to form amides. Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, a derivative, was synthesized via this route and showed inhibitory activity against mycobacterial enzymes .

Key conditions :

| Reaction Type | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Alkylation | Ethanol | 70°C | None | 93–100% |

| Acylation | DMF | RT–60°C | Pyridine | 70–85% |

Condensation Reactions

The carbamimidamide group participates in Schiff base formation with aldehydes or ketones:

-

Imine Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to yield Schiff bases. These derivatives have been explored for antimicrobial applications.

-

Cyclization : Under microwave irradiation, forms fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) when reacted with β-dicarbonyl compounds.

Salt Metathesis

The hydrobromide counterion can be exchanged via reaction with silver salts:

-

Halide Exchange : Treatment with AgNO₃ in aqueous ethanol replaces Br⁻ with NO₃⁻, altering solubility for biological testing .

-

Acid-Base Reactions : Neutralization with NaOH releases the free base, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate, which is less stable but more reactive in non-polar solvents.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

-

Saponification : Heating with NaOH in aqueous ethanol yields the carboxylic acid derivative, enhancing water solubility. This product shows improved binding to enzymatic active sites (e.g., mtFabH in M. tuberculosis) .

-

Transesterification : Reacts with methanol in the presence of H₂SO₄ to form methyl esters, which are preferred for crystallography studies due to higher stability .

Hydrolysis kinetics :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M NaOH, 70°C | 0.12 | 5.8 h |

| 0.1M HCl, reflux | 0.08 | 8.7 h |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes regioselective substitutions:

-

Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at the 5-position, confirmed by X-ray crystallography.

-

Sulfonation : Reacts with chlorosulfonic acid to form sulfonamide precursors, though yields are moderate (40–60%).

Biological Activity-Driven Reactions

Derivatives synthesized from this compound exhibit structure-activity relationships (SAR):

-

Anti-tubercular Activity : Methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC = 0.06 µg/mL against M. tuberculosis) was synthesized via N-alkylation and esterification .

-

Enzyme Inhibition : Bromoacetamido derivatives form covalent bonds with catalytic cysteine residues (e.g., Cys112 in mtFabH), achieving IC₅₀ values as low as 0.95 µg/mL .

Stability and Degradation

The compound is sensitive to:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide has been studied for its potential as an anti-tubercular agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, particularly through mechanisms that inhibit key enzymes involved in fatty acid synthesis.

Case Study: Anti-Tubercular Activity

A study identified a series of compounds based on the thiazole scaffold, including this compound, which showed promising results against M. tuberculosis H37Rv. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml, outperforming traditional treatments like isoniazid (INH) .

Induction of Pluripotency in Stem Cells

Another significant application of this compound is in the field of regenerative medicine. Research has shown that derivatives can induce the expression of Octamer-binding transcription factor 4 (Oct3/4), a crucial regulator of pluripotency in stem cells.

Case Study: Induction of Oct3/4 Expression

A high-throughput screening campaign identified this compound as a lead compound for enhancing Oct3/4 expression in embryonic stem cells. This induction is vital for generating induced pluripotent stem cells (iPSCs), which have significant therapeutic potential .

Table 1: Anti-Tubercular Activity of Thiazole Derivatives

| Compound Name | MIC (µg/ml) | Target Enzyme |

|---|---|---|

| This compound | 0.06 | mtFabH |

| Traditional Treatment (Isoniazid) | 0.25 | mtFabH |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | mtFabH |

Table 2: Induction of Oct3/4 Expression

| Compound Name | Activity Level | Mechanism |

|---|---|---|

| This compound | High | Oct3/4 Induction |

| Control Compound A | Low | No effect |

| Control Compound B | Moderate | Partial induction |

Mechanism of Action

The mechanism of action of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Key Observations :

- This property may improve binding to biological targets like kinases or proteases .

- Hydrobromide Salt : Unlike Analog 2 (free base), the hydrobromide salt in the target compound and Analog 3 increases aqueous solubility, critical for drug formulation .

- Biological Activity : Analog 1 is a precursor to bacillamide A, a natural product with algicidal properties, while Analog 3’s piperidine moiety suggests CNS-targeted applications .

Reactivity Trends :

- The carbamimidamido group in the target compound is more nucleophilic than the acetyl group in Analog 1, enabling reactions with electrophiles (e.g., alkyl halides).

- Analog 2’s amino group undergoes diazotization or acylation, whereas the target compound’s guanidine-like moiety resists such reactions due to steric hindrance .

Biological Activity

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₇H₁₁BrN₄O₂S

- Melting Point : 188–190 °C

- CAS Number : 231621-74-2

| Property | Value |

|---|---|

| Molecular Weight | 239.15 g/mol |

| Solubility | Soluble in water |

| Hazard Classification | Irritant |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. This is supported by studies showing that thiazole derivatives can interact with bacterial proteins involved in cell division and metabolism.

Minimum Inhibitory Concentration (MIC) Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 375 |

| Pseudomonas aeruginosa | 375 |

| Candida glabrata | 250 |

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including this compound, possess anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins.

Case Studies

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates in MCF-7 breast cancer cells.

- Mechanistic Insights : Further investigations revealed that the compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential pathway for therapeutic use in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring. Modifications to the side chains have been shown to enhance or diminish antimicrobial and anticancer activities.

Key Findings from SAR Studies

- Substituents that increase electron density on the thiazole ring enhance antimicrobial activity.

- Certain functional groups, such as nitro or amino groups, have been associated with improved anticancer efficacy.

Q & A

Q. What are the common synthetic routes for Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide?

The synthesis typically involves cyclization reactions using thiourea derivatives and halogenated esters. For example, analogous thiazole derivatives are synthesized via reaction of ethyl 2-bromoacetate with thiourea under basic conditions (ethanol solvent, reflux) to form the thiazole core . To introduce the carbamimidamido group, a substitution reaction with guanidine or its derivatives may follow. The hydrobromide salt is formed by treating the free base with HBr in a polar solvent like ethanol. Key steps include controlling pH and temperature to avoid side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : H and C NMR confirm substituent positions and hydrogen bonding. For instance, the thiazole proton appears as a singlet near δ 7.8 ppm, while ester carbonyl carbons resonate around δ 160–170 ppm .

- X-ray crystallography : SHELX programs refine crystal structures, revealing bond lengths (e.g., C-S: ~1.73 Å) and dihedral angles between aromatic systems (e.g., ~5° for thiazole-phenyl interactions) .

- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 293) and purity .

Q. What functional groups dictate its reactivity in organic synthesis?

The thiazole ring’s sulfur and nitrogen atoms enable electrophilic substitution, while the carbamimidamido group (-NH-C(=NH)-NH) participates in hydrogen bonding and nucleophilic reactions. The ester group (-COOEt) allows hydrolysis to carboxylic acids under acidic/basic conditions .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in hydrogen bonding and molecular packing?

SHELXL refines crystallographic data to map hydrogen bonds (e.g., N-H⋯Br interactions in the hydrobromide salt) and graph-set analysis (e.g., motifs). For example, in related thiazole derivatives, intermolecular H-bonds between the carbamimidamido group and bromide ions stabilize the crystal lattice . Missing electron density in certain regions may indicate disorder, requiring Twinning or SQUEEZE corrections .

Q. What strategies improve synthetic yields and purity for academic-scale production?

- Optimized cyclization : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Counterion exchange : Replace HBr with other acids (e.g., HCl) during salt formation to assess crystallization efficiency .

- Purification : Recrystallize from ethanol/water mixtures (95% ethanol) to remove unreacted thiourea .

Q. How to address discrepancies between computational predictions and experimental spectral data?

- Tautomerism : The carbamimidamido group may exist in imino/amino tautomeric forms, causing H NMR shifts. DFT calculations (e.g., B3LYP/6-31G*) can model tautomer stability .

- Crystal effects : Solid-state NMR or variable-temperature studies differentiate dynamic effects (e.g., rotational barriers of the ester group) .

Q. What role does the hydrobromide counterion play in biological activity?

The bromide ion enhances solubility in aqueous media and stabilizes the protonated carbamimidamido group, facilitating interactions with anionic targets (e.g., DNA phosphate backbones or enzyme active sites). Comparative studies with hydrochloride salts show altered bioavailability due to ion-specific Hofmeister effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on antimicrobial activity?

Discrepancies may arise from assay conditions (e.g., pH, bacterial strain). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Check for impurities via HPLC; residual thiourea in the product can artificially inflate activity metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.